molecular formula C19H17N3O5S2 B2387303 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 892855-94-6

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2387303
CAS No.: 892855-94-6
M. Wt: 431.48
InChI Key: XWSJUHMADSUINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a heterocyclic compound featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazole core fused with a benzamide moiety substituted at the para position by a pyrrolidin-1-ylsulfonyl group. The [1,3]dioxolo ring system enhances metabolic stability, while the benzothiazole scaffold is associated with diverse bioactivities, including antimicrobial and pesticidal properties.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c23-18(12-3-5-13(6-4-12)29(24,25)22-7-1-2-8-22)21-19-20-14-9-15-16(27-11-26-15)10-17(14)28-19/h3-6,9-10H,1-2,7-8,11H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSJUHMADSUINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N3O3S2, with a molar mass of approximately 355.39 g/mol. The structure features a benzothiazole moiety linked to a pyrrolidine group through a sulfonamide bond, which is crucial for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC16H18N3O3S2
Molar Mass355.39 g/mol
CAS Number892857-00-0

Antimicrobial Activity

Research indicates that compounds related to benzothiazoles exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains and fungi. The sulfonamide group in our compound may enhance these properties by facilitating interaction with microbial enzymes.

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. A study highlighted that certain benzothiazole compounds could inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) . The incorporation of the pyrrolidine and sulfonamide functionalities in our compound may contribute to similar anticancer effects.

Neuroprotective Effects

Some studies have reported that benzothiazole derivatives possess neuroprotective properties. Compounds containing these structures were found to mitigate neuronal injury in models of ischemia/reperfusion . This suggests that this compound could be explored for neuroprotective applications.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is another area of interest. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cancer cell growth
NeuroprotectiveReduces neuronal injury
Anti-inflammatoryModulates inflammation

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Antimicrobial Evaluation : A study synthesized various benzothiazole derivatives and assessed their antimicrobial activity against clinical isolates. Compounds with substituents at specific positions exhibited enhanced activity, suggesting structure-activity relationships (SAR) that could be applicable to our compound.
  • Anticancer Studies : Research on related compounds demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values in the low micromolar range. These findings indicate that modifications in the structure can lead to improved potency against cancer cells.
  • Neuroprotection : Investigations into the neuroprotective effects of related compounds showed promising results in reducing oxidative stress markers in neuronal cells subjected to ischemic conditions.

Comparison with Similar Compounds

Comparison with Target Compound :

  • Core Heterocycle : Benzothiazole-dioxolo vs. isoindole-dioxolo () or pyridine-dioxolo (). Benzothiazole’s sulfur atom may confer distinct binding interactions.
  • Substituent Strategy : The target’s sulfonamide-pyrrolidine group contrasts with fluorine or trifluoromethyl groups in patented compounds, suggesting divergent modes of action.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide?

Answer: The synthesis involves sequential functionalization of the benzothiazole and benzamide cores. Critical steps include:

  • Reaction conditions : Temperature control (±5°C) and solvent selection (e.g., DMF for sulfonylation, ethanol for cyclization) to minimize side reactions .
  • Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (DMF/EtOH mixtures) to achieve >95% purity .
  • Yield optimization : Monitoring intermediates via TLC and adjusting stoichiometry (e.g., 1.2 equiv. of pyrrolidine sulfonyl chloride for complete benzamide substitution) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if fluorinated analogs exist) to confirm regioselectivity of the dioxolo and sulfonyl groups .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98% required for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 503.1234) and detect trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to identify the biological targets of this compound?

Answer:

  • Computational docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, PI3K) based on the benzothiazole scaffold’s known affinity .
  • Pull-down assays : Immobilize the compound on NHS-activated Sepharose beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify IC50_{50} values and selectivity ratios .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability across studies)?

Answer:

  • Orthogonal assays : Compare results from cell-free enzymatic assays (e.g., ADP-Glo™) vs. cell-based viability assays (MTT/WST-1) to distinguish direct inhibition from off-target effects .
  • Solubility adjustments : Use co-solvents (e.g., 0.1% DMSO) or lipid-based formulations to ensure consistent compound bioavailability in aqueous buffers .
  • Data normalization : Include internal controls (e.g., staurosporine for kinase inhibition) to standardize inter-laboratory variability .

Q. How can researchers leverage structural analogs to improve pharmacokinetic (PK) properties?

Answer:

  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzothiazole C-6) to reduce CYP450-mediated degradation; assess using human liver microsomes (HLM) .
  • Permeability : Modify the pyrrolidine sulfonyl group with polar substituents (e.g., morpholine) to enhance Caco-2 monolayer permeability (>1 × 106^{-6} cm/s) .
  • In vivo PK/PD : Conduct murine studies with IV/PO dosing to calculate AUC, t1/2t_{1/2}, and brain-plasma ratios (if targeting CNS) .

Methodological Challenges and Solutions

6. Addressing low yields in the final coupling step of the synthesis:

  • Problem : Amide bond formation between the benzothiazole and sulfonylbenzamide moieties yields <50%.
  • Solution : Use HATU/DIPEA coupling in anhydrous DMF at 0°C to minimize racemization and improve efficiency .

7. Handling discrepancies in computational vs. experimental binding affinity data:

  • Problem : Docking predicts strong EGFR binding, but enzymatic assays show weak inhibition.
  • Solution : Perform molecular dynamics simulations (AMBER or GROMACS) to assess conformational flexibility and solvation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.